![molecular formula C10H9N3O2S2 B2489634 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid CAS No. 361178-62-3](/img/structure/B2489634.png)

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that exhibits a wide range of biological activities .

Synthesis Analysis

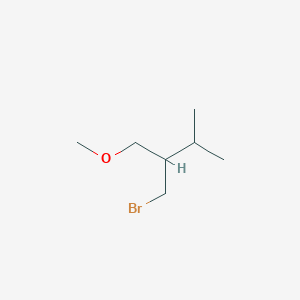

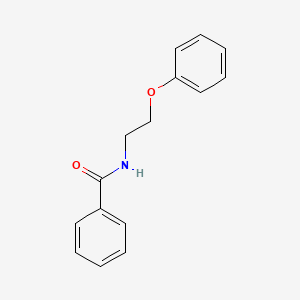

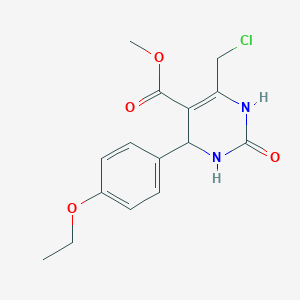

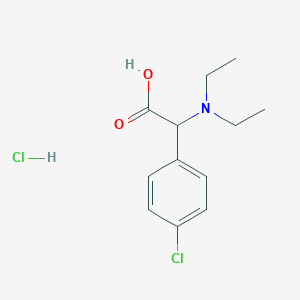

The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid and its derivatives has been reported in several studies . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of hydrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be studied using various techniques. For instance, the compound’s reactivity can be analyzed by studying its interactions with other chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be analyzed using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Urease Inhibition : Researchers have designed and synthesized derivatives of this compound to evaluate their urease inhibitory activities . Urease is an enzyme involved in urea hydrolysis, and inhibiting it can have implications for treating conditions related to urea metabolism.

Anti-Inflammatory Activity

- 1,3,4-Thiadiazole derivatives , including those containing the 5-amino-1,3,4-thiadiazol-2-yl moiety, have demonstrated anti-inflammatory properties . These compounds may be explored further for potential therapeutic applications in inflammatory diseases.

Anticancer Research

- In Vitro Antitumor Activity : Novel 1,3,4-thiadiazole derivatives with an amide moiety, including those related to our compound, were evaluated for their antitumor activities against human tumor cell lines . Further investigations could explore their potential as anticancer agents.

Antifungal Properties

- 1,3,4-Thiadiazole derivatives have shown antifungal activity . Researchers may investigate whether our compound exhibits similar effects against fungal pathogens.

Antibacterial Applications

- 1,3,4-Thiadiazole derivatives have been explored for their antibacterial properties . Investigating the antibacterial potential of our compound could contribute to the development of new antimicrobial agents.

Plant Growth Regulation

- 1,3,4-Thiadiazole derivatives have been studied as plant growth regulators . Our compound might play a role in enhancing crop yield or stress tolerance in plants.

Future Directions

The future directions for research on 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid could include further studies on its synthesis, structure, reactivity, mechanism of action, and biological activities . Additionally, its potential applications in medicine and other fields could be explored .

properties

IUPAC Name |

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-5-6-1-3-7(4-2-6)8(14)15/h1-4H,5H2,(H2,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKNFSPAYVEYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)